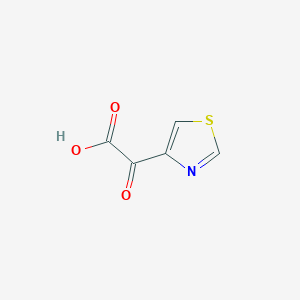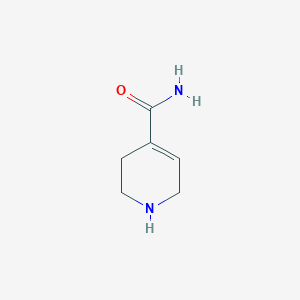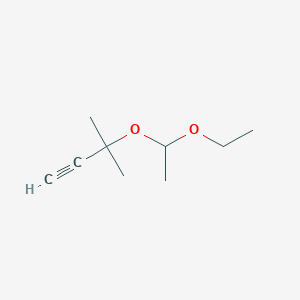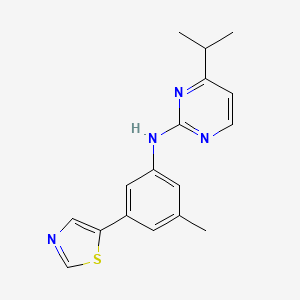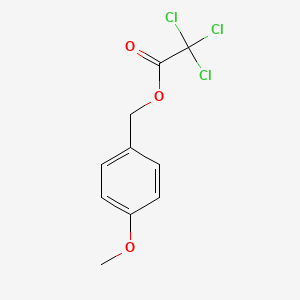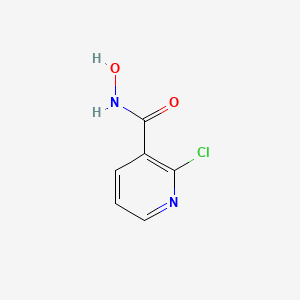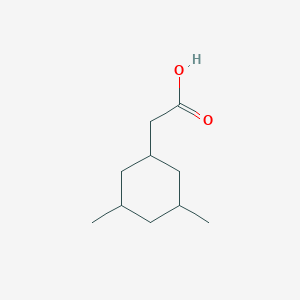
2-(3,5-dimethylcyclohexyl)acetic acid
描述
2-(3,5-dimethylcyclohexyl)acetic acid is an organic compound with a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions and an acetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl groups, followed by oxidation to introduce the acetic acid functionality. The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used in hydrogenation steps, while carboxylation can be achieved using carbon dioxide under high pressure.
化学反应分析
Types of Reactions
2-(3,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
2-(3,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
相似化合物的比较
Similar Compounds
Cyclohexylacetic acid: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethylcyclohexanol: Similar structure but with an alcohol group instead of an acetic acid group.
3,5-Dimethylcyclohexanone: Contains a ketone group instead of an acetic acid group.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-(3,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
SAPDLXARPDCUQI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(C1)CC(=O)O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Acetamide, N-[5-[3-(1H-imidazol-1-YL)-4-(methylsulfonyl)phenyl]-4-methyl-2-thiazolyl]-](/img/structure/B8685561.png)

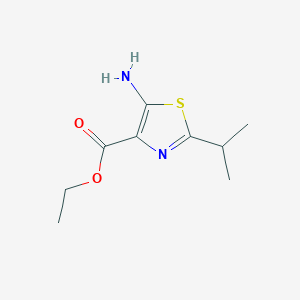
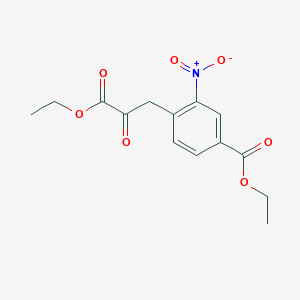
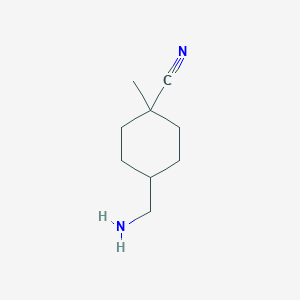
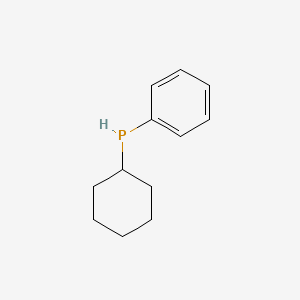
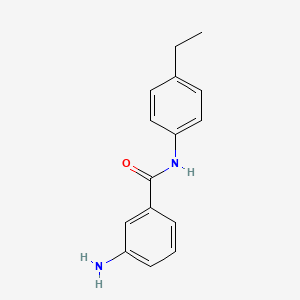
![N,4-Diethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboximidamide](/img/structure/B8685647.png)
